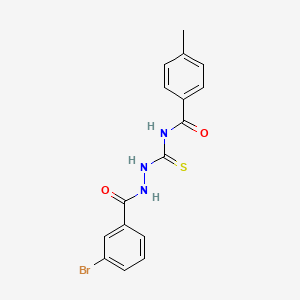

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide, also known as BBM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BBM belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising therapeutic properties in various diseases.

Aplicaciones Científicas De Investigación

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell proliferation and cellular microtubules. For instance, a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN) , was studied for its impact on cancer cells . Further investigations into the mechanism of action and specific cancer types affected by this compound are warranted.

Structural Studies and Crystallography

The crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide (a related compound) has been elucidated using X-ray crystallography. This technique provides valuable insights into the arrangement of atoms within the molecule. Density functional theory (DFT) calculations have also supported the structural findings from X-ray diffraction . Such studies enhance our understanding of the compound’s three-dimensional arrangement and aid in predicting its behavior.

Physicochemical Properties

DFT calculations have been employed to analyze the electrostatic potential, frontier molecular orbitals, and vibrational frequencies of this compound. These investigations shed light on its reactivity, stability, and other physicochemical characteristics . Understanding these properties is crucial for designing targeted applications.

Continuous Flow Synthesis

Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available starting materials. This approach ensures efficient production and allows for kinetic parameter determination. The compound’s synthesis pathway and optimization strategies are essential for scalability and practical applications .

Pharmaceutical Testing

High-quality reference standards for 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide are available for pharmaceutical testing. These standards facilitate accurate results in drug development and quality control .

Mecanismo De Acción

Target of Action

The primary target of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide, also known as 3-BROMO-N-({[(4-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .

Mode of Action

This compound interacts with tubulin and disrupts its normal function . It perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which are crucial for the mitotic spindle formation during cell division . Disruption of these dynamics can lead to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis . This makes the compound potentially useful as an anticancer agent .

Result of Action

The result of the compound’s action is a strong inhibition of cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis makes it a potential candidate for further investigations as an anticancer agent .

Propiedades

IUPAC Name |

N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYACLNSXPUBHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)

![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)

![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)